molecular formula C9H6S4 B097079 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 16101-90-9

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No. B097079
CAS RN: 16101-90-9
M. Wt: 242.4 g/mol
InChI Key: AQMVADRHHHVXAA-UHFFFAOYSA-N
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Description

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound that has been the subject of various studies due to its interesting chemical properties and potential pharmacological applications. The compound is characterized by the presence of a 1,2-dithiole ring, a thione group, and a phenyl group, which contribute to its reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and can be achieved through different pathways. For instance, the synthesis of tetrazolic thioethers is performed via electrooxidative/Michael-type sequential reactions, which demonstrates the versatility of thioether compounds in synthetic chemistry . Similarly, the synthesis of novel crystalline triazole-thione compounds has been reported, which involves multi-step reactions and is characterized by the occurrence of thiol⇌thione tautomerism . These synthetic methods highlight the potential for creating a variety of derivatives of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione with diverse biological activities.

Molecular Structure Analysis

The molecular structure of related thione compounds has been investigated using various spectroscopic and structural techniques. For example, X-ray diffraction has been used to characterize the structure of a 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt and its oxidation product . The study of N-H⇌S hydrogen bonding in mercapto functionalized 1,3,4-thiadiazoles has also provided insights into the tautomeric forms and molecular interactions in the solid state .

Chemical Reactions Analysis

The reactivity of thione compounds is influenced by their ability to undergo tautomerism and form complexes with other molecules. The reported tautomer of 5-phenyl-2,4-dithiohydantoin, which exists as 5-mercapto-4-phenyl-4-imidazolin-2-thione, showcases the dynamic nature of these compounds and their potential for various chemical transformations . Additionally, the interaction of a 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine to form charge-transfer complexes further exemplifies the chemical versatility of thione compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thione compounds are often studied to understand their potential pharmacological effects. For instance, the synthesis of 5-substituted pyrimidinones with mercapto groups has revealed a range of biological activities, including antiaggregating, antiinflammatory, and antiarrhythmic effects . The antimicrobial activity of 5-phenyl-4-substituted amino-1,2,4-triazoles also highlights the importance of the mercapto group in contributing to the biological activity of these compounds .

Scientific Research Applications

  • Scientific Field: Pesticides

    • Application: 1,2,4-triazole-3-thiones disubstituted in positions 4 and 5 were found to be useful as bactericides, fungicides, and pesticides .
    • Method: The amino triazolethiols undergo a cyclocondensation reaction with bromoacetyl-5-nitro furan to form the product .
    • Results: The product exhibited bactericidal activity .
  • Scientific Field: Antiproliferative Studies

    • Application: A new series of 3-thio-1,2,4-triazole derivatives as CA-4 analogs with 3,4,5-trimethoxypheny and 4-nitrophenyl rings were introduced .
    • Method: The effect of some S-alkyl substituents on their antiproliferative activity was studied .
    • Results: The results of this study were not provided in the source .
  • Scientific Field: Plant Growth Regulation

    • Application: The title compounds were used to regulate plant growth .
    • Method: Solutions of 100 μg/mL and 10 μg/mL of the title compounds were applied for 7 days at 25 °C .
    • Results: The plant growth regulating activities were calculated from the difference in length between stems and radicles of seedlings treated with the title compounds and those treated only with distilled water .
  • Scientific Field: Antiviral and Anti-Infective Drugs

    • Application: Mercapto-substituted 1,2,4-triazoles are interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The specific results or outcomes obtained were not provided in the source .
  • Scientific Field: Antimicrobial Activities

    • Application: Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and evaluated for their antimicrobial activities .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The synthesized products were found to possess good or moderate activities against the test microorganisms .
  • Scientific Field: Anti-HIV Activity

    • Application: In addition to other applications, 1,2-dithioles show anti-HIV activity .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The specific results or outcomes obtained were not provided in the source .
  • Scientific Field: Antiviral and Anti-Infective Drugs

    • Application: Mercapto-substituted 1,2,4-triazoles are interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The specific results or outcomes obtained were not provided in the source .
  • Scientific Field: Antimicrobial Activities

    • Application: Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and evaluated for their antimicrobial activities .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The synthesized products were found to possess good or moderate activities against the test microorganisms .
  • Scientific Field: Anti-HIV Activity

    • Application: In addition to other applications, 1,2-dithioles show anti-HIV activity .
    • Method: The specific methods of application or experimental procedures were not provided in the source .
    • Results: The specific results or outcomes obtained were not provided in the source .
  • Application: All the synthesized products were evaluated for their antibacterial activity against B. Subtilis and E.Coli and antifungal activity against A. niger and C.Albican respectively .
  • Method: The specific methods of application or experimental procedures were not provided in the source .
  • Results: The results indicate that the present compounds may serve as better fungicides when compared to bactericides .

properties

IUPAC Name

4-phenyl-5-sulfanyldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVADRHHHVXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384213
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

CAS RN

16101-90-9
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Munday, Y Zhang, JD Paonessa… - Journal of medicinal …, 2010 - ACS Publications
Dithiolethiones are a family of promising cancer chemopreventive agents, and induction of phase 2 enzymes is key to their chemopreventive activities. Two dithiolethiones have been …
Number of citations: 48 pubs.acs.org

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